molecular formula C10H11N3O2 B2770510 methyl2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate CAS No. 2411296-69-8

methyl2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate

Cat. No.: B2770510
CAS No.: 2411296-69-8
M. Wt: 205.217
InChI Key: QWSJYNCXNJQOBX-UHFFFAOYSA-N
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Description

methyl2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate is a heterocyclic aromatic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.217 g/mol. This compound is part of the benzimidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industries due to its stability and biological activity .

Mechanism of Action

Target of Action

The compound belongs to the benzimidazole class , which is known to interact with a variety of biological targets, including enzymes, receptors, and proteins

Mode of Action

Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The compound may interact with its targets, leading to changes in cellular processes and functions. More detailed studies are required to elucidate the precise mechanism of action.

Biochemical Pathways

Given the broad range of activities associated with benzimidazole derivatives , it is likely that multiple pathways could be influenced. These could include pathways related to cell growth and proliferation, immune response, and cellular metabolism. Further investigation is needed to map out the exact biochemical pathways impacted by this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate typically involves the cyclization of amido-nitriles. One method involves the reaction of methyl propiolate with substituted amidoximes under mild conditions, often using a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) and microwave irradiation . This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives, including this compound, often involve the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can yield various amines .

Scientific Research Applications

methyl2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions.

    Medicine: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: It is used in the production of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylbenzimidazole: Lacks the ester group present in methyl2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate.

    Methyl 2-amino-5-methylbenzimidazole-1-carboxylate: Similar structure but with a different substitution pattern on the benzene ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

methyl 2-amino-4-methylbenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-4-3-5-7-8(6)12-9(11)13(7)10(14)15-2/h3-5H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSJYNCXNJQOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N(C(=N2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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